molecular formula C17H22Cl2N2O2S B8637929 1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-alpha,alpha-dimethyl-4-(1-methylethyl)- CAS No. 178980-48-8

1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-alpha,alpha-dimethyl-4-(1-methylethyl)-

Cat. No.: B8637929
CAS No.: 178980-48-8
M. Wt: 389.3 g/mol
InChI Key: HUDHUNCDOYEPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-alpha,alpha-dimethyl-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C17H22Cl2N2O2S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-alpha,alpha-dimethyl-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-alpha,alpha-dimethyl-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-48-8

Molecular Formula

C17H22Cl2N2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

1-[5-(3,5-dichlorophenyl)sulfanyl-2-(hydroxymethyl)-4-propan-2-ylimidazol-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C17H22Cl2N2O2S/c1-10(2)15-16(24-13-6-11(18)5-12(19)7-13)21(9-17(3,4)23)14(8-22)20-15/h5-7,10,22-23H,8-9H2,1-4H3

InChI Key

HUDHUNCDOYEPGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC(C)(C)O)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 2 ml of concentrated hydrochloric acid was dissolved 350 mg (0.73 mmol) of the benzyl compound (140b) and the solution was stirred under heating at 110° C. for 3 hours. To this reaction mixture was added a saturated aqueous solution of NaHCO3 and the solvent was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was washed with water and dried. The solvent was then distilled off and the residue was purified by silica gel column chromatography (ethyl acetate) to provide 150 mg (yield 53%) of Compound I-153 as crystals. mp 181-182° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
53%

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